N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a fluorophenyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O5/c1-33-20-10-5-16(14-21(20)34-2)11-12-27-22(31)15-30-13-3-4-19(25(30)32)24-28-23(29-35-24)17-6-8-18(26)9-7-17/h3-10,13-14H,11-12,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASJXIFPCQQTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the fluorophenyl group: This step may involve a substitution reaction where a fluorophenyl group is introduced to the oxadiazole ring.
Incorporation of the dimethoxyphenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final assembly: The final step involves the formation of the acetamide linkage, connecting all the fragments together.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide shows promising anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown significant growth inhibition rates. For example, compounds with similar structures have exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types such as OVCAR-8 and MDA-MB-231 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may possess significant antibacterial activity, potentially making it a candidate for further development in treating bacterial infections .
Anti-inflammatory Effects
Preliminary findings indicate that derivatives of this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Potential Applications
Given its diverse pharmacological activities, this compound has potential applications in several areas:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of anticancer agents and antibiotics. |
| Agriculture | Potential use in developing antimicrobial agents for crop protection. |
| Material Science | Exploration as a component in UV absorbing materials due to its chemical stability. |
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfere with cellular processes: Affecting cell growth, division, or apoptosis.
Alter signaling pathways: Influencing pathways involved in inflammation, immune response, or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a similar phenethylamine structure but lacks the oxadiazole and fluorophenyl groups.
Phenethylamine derivatives: Such as 2-(4-chlorophenyl)ethylamine, which have similar structural features but different functional groups.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features multiple functional groups, including a dimethoxyphenyl moiety and a 1,2,4-oxadiazole ring. Its structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown IC50 values ranging from 0.12 to 15.63 µM against various cancer cell lines such as MCF-7 and A549 . The introduction of electron-withdrawing groups (EWGs) on the phenyl ring has been associated with enhanced biological activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole Derivatives | MCF-7 | 0.12 | Induction of apoptosis via p53 activation |
| Oxadiazole Derivatives | A549 | 15.63 | Inhibition of cell cycle progression |
| Tamoxifen Analogues | MCF-7 | 10.38 | Estrogen receptor modulation |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is suggested that similar compounds can enhance brain plasticity and improve sensorimotor functions following ischemic events in vivo . The selectivity for sigma receptors (σ1) observed in related compounds indicates potential for treating neurodegenerative diseases.
Table 2: Neuroprotective Activity
| Compound | Model | Effect |
|---|---|---|
| SA 4503 (similar compound) | Experimental Stroke | Enhanced recovery of motor function |
Antimicrobial Activity
While specific data on the antimicrobial properties of this compound is limited, derivatives containing oxadiazole have shown promising antibacterial and antifungal activities against various pathogens .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Modulation : The selective agonism at σ1 receptors may play a crucial role in its neuroprotective effects.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through upregulation of p53 and caspase activation.
- Cell Cycle Arrest : Evidence suggests that derivatives can halt cell cycle progression in cancerous cells.
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
